molecular formula C9H9Cl2N3O2 B12313440 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride

Cat. No.: B12313440
M. Wt: 262.09 g/mol
InChI Key: YVRQDYHQVGLHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with carboxylic acid derivatives. The reaction conditions often include the use of catalysts such as palladium on carbon or Raney nickel, and the process may involve steps like nucleophilic substitution and reduction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride apart is its unique combination of pyridine and imidazole rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.09 g/mol

IUPAC Name

2-pyridin-4-yl-1H-imidazole-5-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H7N3O2.2ClH/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6;;/h1-5H,(H,11,12)(H,13,14);2*1H

InChI Key

YVRQDYHQVGLHTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=C(N2)C(=O)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.